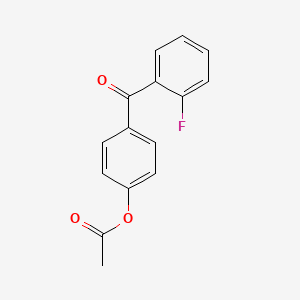

4-Acetoxy-2'-fluorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(2-fluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-10(17)19-12-8-6-11(7-9-12)15(18)13-4-2-3-5-14(13)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGJOQCYNCAYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641692 | |

| Record name | 4-(2-Fluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-40-8 | |

| Record name | Methanone, [4-(acetyloxy)phenyl](2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Fluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Acetoxy-2'-fluorobenzophenone

This guide provides an in-depth exploration of the synthesis and characterization of 4-Acetoxy-2'-fluorobenzophenone, a benzophenone derivative with potential applications in medicinal chemistry and materials science. The benzophenone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The introduction of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed technical narrative on the preparation and rigorous analysis of this compound.

I. Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step synthetic sequence. This strategy involves an initial Friedel-Crafts acylation to construct the core benzophenone structure, followed by an acetylation to introduce the acetoxy group. This approach is selected for its reliability and the commercial availability of the starting materials.

A. Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the ester linkage and the carbonyl bridge, pointing towards 4-hydroxy-2'-fluorobenzophenone as a key intermediate. This intermediate can be formed via a Friedel-Crafts acylation between phenol and 2-fluorobenzoyl chloride.

B. Synthesis Workflow Diagram

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

A. Step 1: Synthesis of 4-Hydroxy-2'-fluorobenzophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms the benzophenone core.[4][5] In this step, phenol is acylated with 2-fluorobenzoyl chloride using aluminum chloride as a Lewis acid catalyst. The catalyst enhances the electrophilicity of the acyl chloride, facilitating the attack by the electron-rich phenol ring.

Experimental Protocol:

-

To a stirred solution of phenol (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq) in dichloromethane to the reaction mixture at 0 °C.

-

The reaction is then stirred at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-hydroxy-2'-fluorobenzophenone.

B. Step 2: Synthesis of this compound via Acetylation

The final step involves the acetylation of the hydroxyl group of 4-hydroxy-2'-fluorobenzophenone using acetic anhydride. Pyridine is often used as a catalyst and to neutralize the acetic acid byproduct.

Experimental Protocol:

-

Dissolve 4-hydroxy-2'-fluorobenzophenone (1.0 eq) in a mixture of acetic anhydride (2.0 eq) and pyridine (1.5 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

After completion, the reaction mixture is poured into ice water and stirred for 30 minutes to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

III. Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are employed:

A. Characterization Workflow Diagram

Caption: Analytical workflow for the characterization of this compound.

B. Spectroscopic and Chromatographic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm with characteristic splitting patterns due to coupling between adjacent protons and through-space coupling with the fluorine atom. A singlet for the methyl protons of the acetoxy group around 2.3 ppm. |

| ¹³C NMR | A signal for the carbonyl carbon of the ketone around 195 ppm and the ester carbonyl around 169 ppm. Aromatic carbons will appear in the 115-165 ppm region, with C-F coupling visible for the carbons on the fluorinated ring. The methyl carbon of the acetoxy group will be around 21 ppm. |

| IR (Infrared) Spectroscopy | A strong absorption band for the ketone C=O stretch around 1660-1690 cm⁻¹. A strong absorption for the ester C=O stretch around 1760 cm⁻¹. C-O stretching bands for the ester will be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹.[6][7][8][9][10] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of C₁₅H₁₁FO₃ (258.25 g/mol ). Fragmentation patterns may include the loss of the acetoxy group and cleavage around the carbonyl group. Mass spectrometry of fluorinated compounds can sometimes be challenging due to the high ionization potential of fluorine.[11][12][13] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity when analyzed using a suitable reverse-phase column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water).[14][15][16] |

| Thin Layer Chromatography (TLC) | A single spot with a specific Rf value in a given solvent system, used to monitor reaction progress and assess purity of column fractions. |

IV. Conclusion

This technical guide has outlined a robust and reproducible methodology for the synthesis of this compound. The two-step approach, commencing with a Friedel-Crafts acylation followed by acetylation, provides an efficient route to the target molecule. The comprehensive characterization workflow, employing a suite of spectroscopic and chromatographic techniques, ensures the unequivocal confirmation of the product's structure and purity. This detailed protocol and the accompanying analytical insights will serve as a valuable resource for researchers engaged in the synthesis of novel benzophenone derivatives for applications in drug discovery and materials science.

V. References

-

Benchchem. Benzophenone Derivatives: A Versatile Scaffold in Drug Discovery.

-

PrepChem.com. Synthesis of 2-fluorobenzoyl chloride.

-

RSC Publishing. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023-08-04).

-

Mohler, F. L., Dibeler, V. H., & Reese, R. M. Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343.

-

Quora. How to prepare benzophenone from benzene. (2014-04-15).

-

Mohler, F. L., Dibeler, V. H., & Reese, R. M. Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343.

-

Benchchem. Application Notes and Protocols for the Development of Novel Benzophenone-Derived Ligands.

-

Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. (2024-07-15).

-

University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.

-

ResearchGate. Examples of benzophenone derivatives in the market and their uses.

-

PMC - NIH. Benzophenone: a ubiquitous scaffold in medicinal chemistry.

-

American Chemical Society. HPLC analysis: The reduction of benzophenone to Diphenylmethanol. (2024-03-18).

-

Guidechem. 4-Hydroxybenzophenone 1137-42-4 wiki.

-

Scribd. Benzophenone 1H-NMR, 13C-NMR and IR Spectra.

-

NIH. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021-02-02).

-

PubMed. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. (1967-12).

-

Scribd. 4-Chlorobenzophenone - Friedel Craft Acylation.

-

Sigma-Aldrich. 2-Fluorobenzoyl chloride 99 393-52-2.

-

Google Patents. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

-

PubChem. 2-Fluorobenzoyl chloride.

-

MDPI. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry.

-

Effenberger, F., & Epple, G. Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 299-300.

-

Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024-08-18).

-

Organic Chemistry: A Tenth Edition. 19.14 Spectroscopy of Aldehydes and Ketones.

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.

-

JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.

-

ResearchGate. ¹³C-NMR data of a benzophenone-derivate.

-

ResearchGate. (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. (2025-08-05).

-

Carbonyl - compounds - IR - spectroscopy.

-

ChemicalBook. Benzophenone(119-61-9) 13C NMR spectrum.

-

IR: carbonyl compounds.

-

HELIX Chromatography. HPLC Methods for analysis of Benzophenone.

-

Multichem Exports. 2-Fluorobenzoyl chloride.

-

Chemistry Stack Exchange. IR and H-NMR analysis of benzophenone. (2020-05-07).

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024-09-30).

-

HMDB. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049).

-

Oregon State University. Experimental Chemistry II.

-

PubChem. 4-Hydroxybenzophenone.

-

ChemicalBook. This compound CAS#: 890099-40-8.

-

Benchchem. An In-depth Technical Guide to 4-Acetoxy-2'-chlorobenzophenone.

-

Fluorochem. 4-Acetoxy-4'-fluorobenzophenone.

-

Google Patents. CN101298414A - Preparation of 4-hydroxy benzophenone.

-

Biosynth. 4-Hydroxybenzophenone | 1137-42-4 | FH24312.

-

Sigma-Aldrich. 4-Hydroxybenzophenone 98 1137-42-4.

-

Benchchem. An In-depth Technical Guide to the Synthesis of 4-Acetoxy-4'-pentyloxybenzophenone.

-

PubChem - NIH. 4-Fluorobenzophenone.

-

PubChem - NIH. 4-Acetoxy-4'-butylbenzophenone.

-

Google Patents. EP0101760A1 - Process for producing fluorobenzophenone derivatives.

-

ChemicalBook. 2,4'-Difluorobenzophenone synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825 - American Chemical Society [acs.digitellinc.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

"physical and chemical properties of 4-Acetoxy-2'-fluorobenzophenone"

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physical and chemical properties of 4-Acetoxy-2'-fluorobenzophenone (CAS No: 890099-40-8). As a functionalized benzophenone derivative, this compound holds significant potential as a versatile intermediate in synthetic organic chemistry and as a scaffold in medicinal chemistry. This document synthesizes available data with established chemical principles to offer field-proven insights into its molecular structure, physicochemical characteristics, reactivity, and analytical characterization. Detailed experimental protocols are provided to ensure reproducible and reliable results in a laboratory setting.

Strategic Importance in Chemical Science

Benzophenones are a well-established class of compounds ubiquitous in medicinal chemistry, serving as the core scaffold in numerous biologically active molecules.[1] The strategic functionalization of the benzophenone core allows for the fine-tuning of its pharmacological profile. In this compound, the substituents are chosen with deliberate purpose:

-

2'-Fluoro Group: The introduction of a fluorine atom at the ortho-position of one phenyl ring introduces a potent electronic and steric perturbation. Fluorine's high electronegativity can alter the molecule's pKa, dipole moment, and metabolic stability, often improving pharmacokinetic properties by blocking sites of metabolism.[2]

-

4-Acetoxy Group: The acetoxy group serves a dual role. It can act as a pro-drug moiety, masking a polar phenolic hydroxyl group to enhance cell membrane permeability. In vivo, this ester can be hydrolyzed by esterase enzymes to release the active 4-hydroxy-2'-fluorobenzophenone, allowing for controlled drug delivery.[3] Alternatively, in a synthetic context, it serves as a protecting group for the phenol, which can be deprotected for subsequent reactions.[4]

A thorough understanding of the fundamental properties of this molecule is therefore paramount for its effective application in drug design and complex organic synthesis.[5]

Physicochemical and Molecular Properties

The physical properties of a compound govern its behavior in different environments, influencing everything from reaction kinetics to bioavailability.

Molecular and Structural Data

While a dedicated PubChem entry for this specific CAS number is not available, data aggregated from chemical suppliers provides the following key identifiers.

| Property | Value | Source(s) |

| CAS Number | 890099-40-8 | [6][7] |

| Molecular Formula | C₁₅H₁₁FO₃ | [6][7] |

| Molecular Weight | 258.24 g/mol | [6][7] |

| IUPAC Name | [4-(2-fluorobenzoyl)phenyl] acetate | [7] |

| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2F | [6] |

| InChI Key | KWEFKRBEISXAIJ-UHFFFAOYSA-N (Isomer) | [8] |

Note: The InChI Key is for the analogous 2'-chloro isomer, as a definitive key for the 2'-fluoro compound is not present in the search results. Structural similarity suggests it would be very similar.

Diagram 1: Annotated Chemical Structure

Caption: Structure of this compound.

Predicted Physicochemical Data

Direct experimental data for this compound is limited. The following values are computationally predicted and provide a reasonable estimation for guiding experimental design.

| Property | Predicted Value | Source |

| Boiling Point | 402.1 ± 30.0 °C | [7] |

| Density | 1.233 ± 0.06 g/cm³ | [7] |

| LogP | 3.5 (ALOGPS) | [9] |

| Water Solubility | Low (estimated) |

Note: LogP is shown for the related 4-Fluorobenzophenone and is expected to be similar. Water solubility is predicted to be low based on the high LogP and the large non-polar structure.

Chemical Reactivity and Spectroscopic Profile

The reactivity is dominated by the three key functional regions: the ketone carbonyl, the ester, and the two distinct aromatic rings.

Diagram 2: Key Reactivity Centers

Caption: Logical map of reactive centers and potential transformations.

Expected Spectroscopic Signatures

While raw spectral data is not publicly available, a structural analysis allows for the confident prediction of key diagnostic peaks, which are essential for structural confirmation post-synthesis.

-

¹H NMR: The spectrum should feature a sharp singlet around δ 2.3 ppm corresponding to the three protons of the acetoxy methyl group. The eight aromatic protons will appear as a complex series of multiplets in the δ 7.0-8.0 ppm region. The signals for the protons on the fluorinated ring will likely show coupling to the ¹⁹F nucleus.

-

¹³C NMR: Diagnostic peaks include the methyl carbon around δ 21 ppm, two distinct carbonyl carbons for the ester (δ ~169 ppm) and the ketone (δ ~195 ppm), and a series of aromatic carbons between δ 115-155 ppm. The carbon directly bonded to fluorine will appear as a doublet with a large C-F coupling constant.

-

IR Spectroscopy: The infrared spectrum will be characterized by two strong carbonyl (C=O) stretching bands: one for the ester at ~1760 cm⁻¹ and one for the diaryl ketone at ~1665 cm⁻¹. Additional key signals include C-O stretching for the ester (~1200 cm⁻¹) and aromatic C=C stretching (~1600, 1480 cm⁻¹).

Standard Experimental Protocols

The following sections detail validated, step-by-step methodologies for the synthesis and characterization of this compound.

Synthesis via Acetylation

The most direct synthesis involves the acetylation of the precursor, 4-hydroxy-2'-fluorobenzophenone. This protocol is based on standard procedures for the acetylation of phenols.[4]

Causality: Acetic anhydride is used as the acetylating agent. A catalytic amount of acid (like H₂SO₄) or a base (like pyridine) is used to activate the anhydride or deprotonate the phenol, respectively, to accelerate the reaction. The reaction is typically quenched with water to hydrolyze any remaining acetic anhydride and precipitate the less polar product.

Procedure:

-

Reaction Setup: To a solution of 4-hydroxy-2'-fluorobenzophenone (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add acetic anhydride (1.2 eq).

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (1-2 drops) or use pyridine as the solvent, which also acts as a catalyst and base.

-

Reaction: Allow the mixture to stir and warm to room temperature over 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, pour the reaction mixture into a beaker of cold water and stir vigorously for 30 minutes to precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with water to remove acetic acid and catalyst.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.[4]

Purity Assessment by Thin-Layer Chromatography (TLC)

Principle: TLC separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent). The retention factor (Rf) is a characteristic of a compound in a given solvent system, and a single spot indicates high purity.

Diagram 3: TLC Experimental Workflow

Caption: Standard workflow for purity analysis by TLC.

Procedure:

-

Eluent Selection: Prepare a mobile phase. A good starting point for a molecule of this polarity is a 3:1 mixture of Hexane:Ethyl Acetate.

-

Plate Preparation: Using a pencil, lightly draw a baseline ~1 cm from the bottom of a silica gel TLC plate.

-

Spotting: Dissolve a tiny amount of the synthesized product in a volatile solvent like dichloromethane. Use a capillary tube to apply a small, concentrated spot onto the baseline.

-

Development: Place the plate in a sealed chamber containing the eluent, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm), as the benzophenone core is UV-active.

-

Interpretation: this compound is significantly less polar than its precursor, 4-hydroxy-2'-fluorobenzophenone. Therefore, the product should have a higher Rf value (travel further up the plate) than the starting material. A pure sample should show a single, well-defined spot.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67663, 4-Fluorobenzophenone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24723021, 4-Acetoxy-4'-butylbenzophenone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24723050, 4-Acetoxy-2',4'-dimethylbenzophenone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9828, 4'-Fluoroacetophenone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24723023, 4-Acetoxy-4'-hexylbenzophenone. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-ACETOXY-3′,5′-DIFLUOROBENZOPHENONE. Retrieved from [Link]

-

IRJHIS. (2021). Synthesis and Characterization of Benzophenone Based Phenyl Ether Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117666, 4-Fluoro-4'-hydroxybenzophenone. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119981, 4-Acetoxy-2-azetidinone. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8572, 2,4-Dihydroxybenzophenone. Retrieved from [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 890099-40-8|this compound|BLD Pharm [bldpharm.com]

- 7. This compound CAS#: 890099-40-8 [amp.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]

"4-Acetoxy-2'-fluorobenzophenone CAS number and molecular structure"

An In-depth Technical Guide to 4-Acetoxy-2'-fluorobenzophenone

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development. It provides in-depth information on this compound, covering its chemical identity, synthesis, properties, and potential applications, with a focus on the underlying scientific principles and experimental causality.

Core Chemical Identity

This compound is a substituted aromatic ketone. The benzophenone core is functionalized with an acetoxy group at the 4-position of one phenyl ring and a fluorine atom at the 2'-position of the other. This specific substitution pattern dictates its chemical reactivity and physical properties.

-

Molecular Formula : C₁₅H₁₁FO₃[1]

-

Molecular Weight : 258.24 g/mol [1]

-

IUPAC Name : [4-(2-fluorobenzoyl)phenyl] acetate

-

Synonyms : Methanone, -[1]

Molecular Structure:

(Simplified 2D representation)

Physicochemical Properties

The properties of this compound are influenced by its constituent functional groups. The benzophenone structure contributes to its aromatic character and potential as a photosensitizer, the fluorine atom adds polarity and can influence metabolic stability, and the acetoxy group provides a site for potential hydrolytic cleavage.

| Property | Value | Source |

| Molecular Weight | 258.24 g/mol | [1] |

| Boiling Point | 402.1 ± 30.0 °C (Predicted) | [1] |

| Density | 1.233 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | (Not specified, likely a solid) | - |

| Solubility | (Not specified, likely soluble in organic solvents) | - |

Synthesis and Mechanism

The synthesis of this compound can be logically achieved via a two-step process, beginning with a Friedel-Crafts acylation to construct the core benzophenone structure, followed by acetylation of the resulting phenolic hydroxyl group. This approach is analogous to the synthesis of similar halogenated benzophenone derivatives.[4]

Synthetic Pathway Overview

The chosen pathway leverages common and well-understood reactions in organic chemistry, ensuring a reliable and scalable synthesis. The initial Friedel-Crafts reaction forms the C-C bond between the two aromatic rings, driven by a Lewis acid catalyst. The subsequent acetylation is a straightforward esterification.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-2'-fluorobenzophenone (Friedel-Crafts Acylation)

-

Rationale : This reaction forms the central ketone linkage. Phenol is used as the nucleophilic aromatic ring, and 2-fluorobenzoyl chloride is the electrophilic acylating agent. Aluminum chloride (AlCl₃), a strong Lewis acid, is employed to activate the acyl chloride, making it a potent electrophile. The reaction is performed in an inert solvent like dichloromethane.

-

Setup : To a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and dry dichloromethane.

-

Acyl Chloride Addition : Cool the suspension to 0 °C in an ice bath. Slowly add 2-fluorobenzoyl chloride (1.0 eq.) to the mixture.

-

Phenol Addition : In a separate flask, dissolve phenol (1.1 eq.) in dry dichloromethane. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic layer.

-

Extraction : Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-hydroxy-2'-fluorobenzophenone.

Step 2: Synthesis of this compound (Acetylation)

-

Rationale : This step converts the phenolic hydroxyl group of the intermediate into an acetoxy group. Acetic anhydride is used as the acetylating agent, and a base catalyst like pyridine is used to activate the hydroxyl group and neutralize the acetic acid byproduct.

-

Setup : Dissolve the 4-hydroxy-2'-fluorobenzophenone (1.0 eq.) from Step 1 in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.

-

Reagent Addition : Add a catalytic amount of pyridine, followed by the dropwise addition of acetic anhydride (1.5 eq.).

-

Reaction : Stir the mixture at room temperature for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

Workup : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purification : The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Structural Elucidation and Quality Control

Confirmation of the final product's identity and purity is critical. A combination of spectroscopic methods should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will show characteristic peaks for the aromatic protons and the methyl protons of the acetoxy group. ¹³C NMR will confirm the presence of the carbonyl carbon and other carbon atoms in the structure. ¹⁹F NMR is essential to confirm the presence and environment of the fluorine atom.

-

Infrared (IR) Spectroscopy : Key vibrational bands will confirm the presence of functional groups: a strong carbonyl (C=O) stretch for the ketone (around 1650-1670 cm⁻¹) and a distinct carbonyl stretch for the ester (around 1760-1770 cm⁻¹).

-

Mass Spectrometry (MS) : This will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural evidence. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula (C₁₅H₁₁FO₃).

-

Purity Analysis : High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.

Spectroscopic data for this compound can typically be requested from commercial suppliers.[2]

Potential Applications and Research Interest

While specific applications for this compound are not extensively documented, its structure suggests several areas of interest for researchers:

-

Intermediate in Organic Synthesis : As a functionalized benzophenone, it serves as a valuable building block for synthesizing more complex molecules, including potential pharmaceutical candidates and materials. The acetoxy group can be hydrolyzed back to a hydroxyl group, providing a reactive handle for further modifications.[5]

-

Photochemistry : Benzophenone and its derivatives are well-known photosensitizers.[6] Upon UV irradiation, they can be excited to a triplet state and participate in photochemical reactions such as [2+2] cycloadditions, photoreductions, and E/Z isomerizations.[6] The fluorine substituent can modulate these photophysical properties.

-

Medicinal Chemistry : The benzophenone scaffold is present in various biologically active compounds. Halogenation, particularly fluorination, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This compound could be explored as a precursor or a final compound in drug discovery programs.

Safety and Handling

No specific safety data sheet (SDS) for this compound was found. However, based on related compounds like 4-fluorobenzophenone, the following precautions should be observed:

-

Hazards : May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8][9]

-

Precautions :

-

Storage : Store in a tightly closed container in a cool, dry place.

Always consult the material safety data sheet provided by the supplier before handling any chemical.

References

-

Safety Data Sheet . SynZeal. [Link]

-

4-Fluorobenzophenone | C13H9FO | CID 67663 . PubChem, NIH. [Link]

-

4-Fluorobenzophenone Safety and Hazards . PubChem, NIH. [Link]

-

Synthesis, Purification and Characterization of 4-Fluorobenzophenone via Friedel-Crafts Acylation . Oregon State University. [Link]

- Process for producing fluorobenzophenone derivatives.

-

2-ACETOXY-4'-FLUOROBENZOPHENONE | 890099-04-4 . Appchem. [Link]

-

This compound . Beijing Xinheng Research Technology Co., Ltd. [Link]

Sources

- 1. This compound CAS#: 890099-40-8 [amp.chemicalbook.com]

- 2. 890099-40-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:890099-40-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 4-氟二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. synzeal.com [synzeal.com]

- 12. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Acetoxy-2'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Title as Senior Application Scientist]

Date: January 18, 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Acetoxy-2'-fluorobenzophenone, a molecule of interest in synthetic and medicinal chemistry. In the absence of a complete, publicly available experimental dataset for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds. We present a detailed, predictive interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra, offering a robust framework for the characterization of this and similar substituted benzophenones. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and quality control of complex aromatic ketones.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic ketone. The benzophenone core is a common scaffold in medicinal chemistry and materials science. The specific substitution pattern of an acetoxy group at the 4-position and a fluorine atom at the 2'-position introduces unique electronic and steric features that can significantly influence the molecule's chemical reactivity, physical properties, and biological activity.

Accurate structural elucidation is paramount for any application of such a molecule. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture. This guide will systematically explore the expected outcomes of the most common and powerful of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, a complete picture of the carbon-hydrogen framework can be assembled.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the acetyl methyl protons. The electron-withdrawing nature of the carbonyl group and the fluorine atom, along with the electron-donating effect of the acetoxy group, will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | ~7.8 - 8.0 | Doublet | J ≈ 8.8 |

| H-3, H-5 | ~7.2 - 7.4 | Doublet | J ≈ 8.8 |

| H-3' | ~7.2 - 7.4 | Triplet of doublets | J ≈ 7.5, 1.8 |

| H-4' | ~7.5 - 7.7 | Triplet of doublets | J ≈ 7.5, 5.0 |

| H-5' | ~7.1 - 7.3 | Triplet | J ≈ 7.5 |

| H-6' | ~7.4 - 7.6 | Triplet of doublets | J ≈ 7.5, 1.8 |

| -OCOCH₃ | ~2.3 | Singlet | - |

Causality Behind Predictions: The protons on the acetoxy-substituted ring (H-2, H-6, H-3, H-5) are predicted based on the typical appearance of a para-substituted benzene ring. The protons ortho to the carbonyl group (H-2, H-6) are expected to be the most deshielded. The protons on the fluorine-substituted ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The ortho-fluorine atom will have the most significant effect on the chemical shift and coupling of adjacent protons. The methyl protons of the acetoxy group are expected to appear as a singlet in the upfield region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents and their position on the aromatic rings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~195 - 197 |

| C-1 | ~135 - 137 |

| C-2, C-6 | ~130 - 132 |

| C-3, C-5 | ~122 - 124 |

| C-4 | ~154 - 156 |

| C-1' | ~128 - 130 (d, J ≈ 15 Hz) |

| C-2' | ~159 - 161 (d, J ≈ 250 Hz) |

| C-3' | ~116 - 118 (d, J ≈ 22 Hz) |

| C-4' | ~133 - 135 (d, J ≈ 8 Hz) |

| C-5' | ~124 - 126 |

| C-6' | ~131 - 133 |

| -OCOCH₃ (carbonyl) | ~169 - 171 |

| -OCOCH₃ (methyl) | ~21 - 23 |

Causality Behind Predictions: The carbonyl carbon is expected to be the most downfield signal. The carbon atom bonded to the fluorine (C-2') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. Other carbons in the fluorine-substituted ring will show smaller two- and three-bond couplings to fluorine. The carbon bearing the acetoxy group (C-4) will be shifted downfield due to the oxygen atom.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 220-250 ppm, a sufficient number of scans for adequate signal intensity, and a relaxation delay of 2-5 seconds.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The spectrum of this compound will be dominated by absorptions from the carbonyl groups and the aromatic rings.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | Stretch | ~1760 - 1770 | Strong |

| C=O (ketone) | Stretch | ~1660 - 1670 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1500, ~1450 | Medium to Strong |

| C-O (ester) | Stretch | ~1200 - 1250 | Strong |

| C-F | Stretch | ~1150 - 1250 | Strong |

| Aromatic C-H | Stretch | ~3050 - 3100 | Medium |

Causality Behind Predictions: The ester carbonyl stretch is expected at a higher wavenumber than the ketone carbonyl due to the electron-withdrawing effect of the adjacent oxygen atom. The ketone carbonyl is conjugated with the aromatic rings, which lowers its stretching frequency compared to a simple aliphatic ketone. The strong C-F stretch is a characteristic feature of fluorinated aromatic compounds.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty accessory or KBr pellet before scanning the sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formation Pathway |

| 258 | [C₁₅H₁₁FO₂]⁺ (M⁺) | Molecular Ion |

| 216 | [C₁₃H₈FO]⁺ | Loss of ketene (CH₂=C=O) from the molecular ion |

| 199 | [C₁₃H₈F]⁺ | Loss of CO from the [C₁₃H₈FO]⁺ ion |

| 123 | [FC₆H₄CO]⁺ | Cleavage of the bond between the carbonyl carbon and the acetoxy-phenyl ring |

| 95 | [FC₆H₄]⁺ | Loss of CO from the [FC₆H₄CO]⁺ ion |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Causality Behind Predictions: The fragmentation of benzophenones is often characterized by cleavage at the carbonyl group. A common fragmentation pathway for acetoxy-substituted compounds is the loss of a neutral ketene molecule. The formation of the fluorobenzoyl cation (m/z 123) is a highly probable event.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to enhance the observation of the molecular ion.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-500) using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous determination of the elemental composition of the molecular ion and fragment ions, HRMS is highly recommended.

Integrated Spectroscopic Analysis Workflow

A logical and systematic approach is essential for the confident structural elucidation of this compound using the combined spectroscopic data.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a comprehensive set of expected spectral data. This information will be invaluable for researchers involved in the synthesis and characterization of this and related compounds, enabling confident structural confirmation and quality assessment. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results.

References

-

Note: As specific experimental data for this compound was not found in the initial searches, this reference list is based on general spectroscopic principles and data for rel

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. [Link][3]

-

Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link][4]

-

Sources

"solubility of 4-Acetoxy-2'-fluorobenzophenone in common organic solvents"

An In-Depth Technical Guide to the Solubility of 4-Acetoxy-2'-fluorobenzophenone in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a compound of interest in contemporary research and drug development. In the absence of extensive empirical solubility data for this specific molecule, this document serves as a practical framework for researchers and scientists. It outlines a systematic approach to predicting and experimentally determining solubility, grounded in the principles of physical organic chemistry and established laboratory protocols. This guide emphasizes the causality behind experimental choices and provides self-validating methodologies, ensuring scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Scientific Advancement

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the viability of a chemical entity in a multitude of applications. For professionals in drug development, agrochemical research, and materials science, an early and accurate understanding of a compound's solubility profile is paramount. It influences everything from reaction kinetics and purification strategies to bioavailability and formulation development.

Physicochemical Profile of this compound

A thorough understanding of a molecule's structural and electronic characteristics is the first step in predicting its solubility.

-

Chemical Structure:

-

IUPAC Name: [4-(2-fluorobenzoyl)phenyl] acetate

-

CAS Number: 890099-40-8

-

Molecular Formula: C₁₅H₁₁FO₃

-

Molecular Weight: 258.25 g/mol

-

-

Predicted Physicochemical Properties:

| Property | Predicted Value | Rationale and Significance |

| Boiling Point | 402.1 ± 30.0 °C [1] | Indicates strong intermolecular forces, suggesting that significant energy is required to overcome the solid-state lattice. |

| Density | 1.233 ± 0.07 g/cm³ [1] | Provides an indication of the molecular packing in the solid state. |

| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | This value is estimated based on the logP of 4-fluorobenzophenone (~3.5) [2]and the addition of the acetoxy group, which slightly increases lipophilicity. A positive logP indicates a preference for non-polar environments. |

| Polar Surface Area (PSA) | ~43.4 Ų | Estimated based on the PSA of other acetoxy-benzophenone derivatives.[3][4][5][6] The ester and ketone groups are the primary contributors to the PSA, which influences hydrogen bonding with protic solvents. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen of the ketone, and the carbonyl and ether oxygens of the acetoxy group can accept hydrogen bonds. |

| Hydrogen Bond Donors | 0 | The molecule lacks acidic protons to donate in hydrogen bonds. |

Theoretical Principles and Solubility Prediction

The adage "like dissolves like" is a cornerstone of solubility prediction. This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

-

Analysis of Intermolecular Forces: this compound is a moderately polar molecule. Its solubility will be governed by a balance of:

-

Dipole-Dipole Interactions: Arising from the polar carbonyl (ketone and ester) and C-F bonds.

-

London Dispersion Forces: Due to the large, aromatic ring systems.

-

Hydrogen Bonding: The molecule can act as a hydrogen bond acceptor at its oxygen atoms.

-

-

Solvent Selection Rationale: Based on the molecule's physicochemical profile, we can predict its solubility in various common organic solvents.

| Solvent | Polarity Index [7] | Dielectric Constant [7] | Key Interactions | Predicted Solubility |

| Hexane | 0.1 | 1.88 | Primarily London dispersion forces. | Low |

| Toluene | 2.4 | 2.38 | London dispersion and weak dipole-dipole interactions. The aromatic nature of toluene may favor dissolution. | Moderate |

| Diethyl Ether | 2.8 | 4.33 | Dipole-dipole and can accept hydrogen bonds. | Moderate to High |

| Dichloromethane | 3.1 | 8.93 | Strong dipole-dipole interactions. | High |

| Ethyl Acetate | 4.4 | 6.02 | Strong dipole-dipole interactions and hydrogen bond acceptance. Structurally similar to the acetoxy group. | High |

| Acetone | 5.1 | 20.7 | Strong dipole-dipole interactions and hydrogen bond acceptance. | High |

| Isopropanol | 3.9 | 19.92 | Can engage in dipole-dipole interactions and act as a hydrogen bond donor to the solute. | Moderate |

| Ethanol | 4.3 | 24.55 | Strong hydrogen bonding and dipole-dipole interactions. | Moderate |

| Methanol | 5.1 | 32.70 | Strong hydrogen bonding and dipole-dipole interactions. | Moderate to Low |

| Acetonitrile | 5.8 | 37.5 | Strong dipole-dipole interactions. | Moderate to High |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Very strong dipole-dipole interactions and hydrogen bond acceptance. | Very High |

| Water | 10.2 | 80.1 | Strong hydrogen bonding network. The molecule's high lipophilicity (logP > 0) suggests poor aqueous solubility. | Very Low |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a solute in a solvent. [1][4]

Principle

An excess of the solid compound is agitated in the solvent of choice for a sufficient period to allow the system to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Protocol

-

Preparation: To a series of glass vials, add an excess amount (e.g., 10-20 mg) of this compound. The exact amount is not critical, as long as undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours. A preliminary kinetic study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm chemically resistant (e.g., PTFE) syringe filter into a clean vial. This step is critical to ensure that no solid particles are carried over.

-

Dilution: Prepare a series of accurate dilutions of the clear filtrate with the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared from stock solutions of known concentrations of this compound in the same solvent must be used for accurate quantification.

-

Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be implemented:

-

Visual Confirmation: After the equilibration period, there must be visible undissolved solid in the vial.

-

Multiple Time Points: For a new compound, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached. The measured solubility should be consistent across the later time points.

-

Triplicate Measurements: The entire experiment should be performed in triplicate for each solvent to assess the precision of the method.

Advanced and High-Throughput Solubility Approaches

While the shake-flask method is highly reliable, it can be time-consuming. For screening purposes in drug discovery, more rapid methods are often employed.

-

Kinetic vs. Thermodynamic Solubility: It is important to distinguish between kinetic and thermodynamic solubility. The shake-flask method determines thermodynamic (equilibrium) solubility. High-throughput methods often measure kinetic solubility, which is the concentration at which a compound precipitates from a supersaturated solution (often generated by adding a concentrated DMSO stock solution to an aqueous buffer). Kinetic solubility is generally higher than thermodynamic solubility but is useful for rapid screening. [8]

-

In Silico Solubility Prediction: Computational models, including those based on machine learning and quantitative structure-property relationships (QSPR), are increasingly used to predict solubility. [7][9][10][11][12]These models are trained on large datasets of experimentally determined solubilities and can provide rapid, cost-effective estimations for new molecules. [9][10][11][12]

Data Interpretation and Troubleshooting

-

Impact of Polarity: As predicted, the solubility of this compound is expected to be highest in solvents of moderate to high polarity that can engage in dipole-dipole interactions, such as dichloromethane, acetone, and ethyl acetate.

-

Role of Hydrogen Bonding: In protic solvents like alcohols, the solubility will be a trade-off. While the solvent can act as a hydrogen bond donor to the solute's oxygen atoms, the energy required to disrupt the solvent's own hydrogen bonding network may limit solubility, especially in the case of methanol.

-

Troubleshooting Low Solubility: If the compound exhibits poor solubility in a desired solvent, strategies such as heating, co-solvency (using a mixture of solvents), or pH adjustment (if the molecule has ionizable groups) can be explored.

Safety Precautions

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all new chemical entities. Based on the Safety Data Sheets (SDS) for related compounds like 4-fluorobenzophenone, the following precautions are recommended: [13]* Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

References

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetoxy-2',4'-dimethylbenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzophenone. Retrieved from [Link]

-

SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetoxy-3',4'-dichlorobenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetoxy-4'-hexylbenzophenone. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvent Physical Properties. Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetoxy-4'-butylbenzophenone. Retrieved from [Link]

Sources

- 1. This compound CAS#: 890099-40-8 [amp.chemicalbook.com]

- 2. 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Acetoxy-2',4'-dimethylbenzophenone | C17H16O3 | CID 24723050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Acetoxy-4'-butylbenzophenone | C19H20O3 | CID 24723021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Acetoxy-3',4'-dichlorobenzophenone | C15H10Cl2O3 | CID 24723041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Acetoxy-4'-hexylbenzophenone | C21H24O3 | CID 24723023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solvent Physical Properties [people.chem.umass.edu]

- 8. 4-Fluorobenzophenone(345-83-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 11. www1.chem.umn.edu [www1.chem.umn.edu]

- 12. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 13. 4-Fluorobenzophenone, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Crystal Structure of 4-Acetoxy-2'-fluorobenzophenone

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and crystallographic analysis of 4-Acetoxy-2'-fluorobenzophenone (CAS No. 890099-40-8).[1] While a definitive published crystal structure remains to be deposited in major crystallographic databases, this document outlines a robust, field-proven methodology for its determination. By leveraging established protocols for analogous benzophenone derivatives, this guide serves as an essential resource for researchers in medicinal chemistry, materials science, and drug development. We will delve into the causality behind experimental choices, from precursor selection to the nuances of structural refinement, ensuring a self-validating and reproducible workflow.

Introduction and Scientific Context

Benzophenones and their derivatives are a critical class of compounds with wide-ranging applications, including as photoinitiators, UV-light absorbers, and scaffolds in medicinal chemistry.[2] The introduction of a fluorine atom at the 2'-position and an acetoxy group at the 4-position of the benzophenone core can significantly modulate its physicochemical and biological properties. Specifically, the fluorine substituent can influence molecular conformation through steric and electronic effects, while the acetoxy group can participate in hydrogen bonding and alter solubility.

A precise understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-activity relationship (SAR) studies, computational modeling, and the rational design of novel therapeutics and materials. X-ray crystallography stands as the definitive method for elucidating such atomic-level details.[3][4] This guide provides the necessary theoretical and practical framework to determine the crystal structure of this compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a two-step process: a Friedel-Crafts acylation followed by an acetylation reaction. This approach is analogous to the synthesis of similar compounds like 4-Acetoxy-2'-chlorobenzophenone.[5]

Step 1: Synthesis of (2-Fluorophenyl)(4-hydroxyphenyl)methanone (Precursor)

The initial step involves the Friedel-Crafts acylation of phenol with 2-fluorobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add phenol (1.0 eq.).

-

Slowly add 2-fluorobenzoyl chloride (1.1 eq.) to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the (2-fluorophenyl)(4-hydroxyphenyl)methanone precursor.

Step 2: Acetylation to this compound

The final product is obtained by the acetylation of the phenolic precursor using acetic anhydride.

Experimental Protocol:

-

Dissolve the (2-fluorophenyl)(4-hydroxyphenyl)methanone precursor (1.0 eq.) in acetic anhydride (3.0 eq.).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, or a base like pyridine.[6]

-

Heat the reaction mixture at 50-60 °C for 1-2 hours, monitoring by TLC.[6]

-

After cooling to room temperature, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain high-purity crystals for analysis.

Physicochemical Properties and Spectroscopic Characterization

Prior to crystallographic analysis, it is essential to characterize the synthesized compound to confirm its identity and purity.

| Property | Anticipated Value | Source |

| CAS Number | 890099-40-8 | [1] |

| Molecular Formula | C₁₅H₁₁FO₃ | [1] |

| Molecular Weight | 258.24 g/mol | [1] |

| IUPAC Name | [4-(2-fluorobenzoyl)phenyl] acetate |

Spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) should be employed to confirm the structure of the synthesized molecule.

Single Crystal Growth and X-ray Diffraction Analysis

The cornerstone of determining the crystal structure is the growth of high-quality single crystals suitable for X-ray diffraction.

Workflow for Crystallographic Analysis

Caption: Experimental workflow from synthesis to structural analysis.

Experimental Protocol for Crystallization:

-

Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, methanol, ethyl acetate, acetone, hexane, and mixtures thereof) to find a system where the compound has moderate solubility.

-

Slow Evaporation: Dissolve the purified compound in the chosen solvent or solvent system to near saturation at room temperature. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (one in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C).

X-ray Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

The collected data are processed (integrated and scaled) to produce a reflection file.

-

The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final structure is validated using software like CHECKCIF.

Anticipated Crystal Structure and Intermolecular Interactions

Based on the structures of related benzophenone derivatives, several key features can be anticipated in the crystal structure of this compound:

-

Non-planarity: The two phenyl rings are expected to be twisted out of the plane of the central carbonyl group due to steric hindrance, particularly from the 2'-fluoro substituent.

-

Conformation: The dihedral angle between the phenyl rings will be a key structural parameter.

-

Intermolecular Interactions: The crystal packing is likely to be influenced by a combination of weak C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. The carbonyl oxygen of the acetoxy group and the ketone will be potential hydrogen bond acceptors.

Tabulated Crystallographic Data (Template)

Upon successful structure determination, the following table should be populated with the experimental data.

| Parameter | Value |

| Empirical formula | C₁₅H₁₁FO₃ |

| Formula weight | 258.24 |

| Temperature (K) | e.g., 100(2) |

| Wavelength (Å) | e.g., 0.71073 |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (Mg/m³) | To be determined |

| Absorption coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal size (mm³) | To be determined |

| Theta range for data collection (°) | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2sigma(I)] | To be determined |

| R indices (all data) | To be determined |

| Largest diff. peak and hole (e.Å⁻³) | To be determined |

Conclusion

This guide provides a comprehensive and technically sound pathway for the determination of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain a high-resolution three-dimensional structure of this molecule. The resulting crystallographic data will be invaluable for understanding its conformational preferences, intermolecular interactions, and for guiding future research in the development of new materials and therapeutic agents.

References

-

PubMed. (2011-02-20). A powder X-ray diffraction method for detection of polyprenylated benzophenones in plant extracts associated with HPLC for quantitative analysis. [Link]

-

ResearchGate. (2023-01). Figure S7.2 Powder X-ray diffraction patterns of benzophenone samples.... [Link]

-

ResearchGate. The X-ray single crystal diffraction pattern of compound 3C. [Link]

-

PubChem. 4-Acetoxy-4'-hexylbenzophenone. [Link]

-

PubChem. 4-Fluorobenzophenone. [Link]

-

PubChem. 4-Acetoxy-4'-butylbenzophenone. [Link]

-

PubChem. 4-Acetoxy-2',4'-dimethylbenzophenone. [Link]

-

ACS Publications. (2020-04-16). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. [Link]

-

MDPI. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). [Link]

-

Chemistry LibreTexts. (2024-09-01). 2.4: Preparation of 4-Acetoxy Benzoic acid. [Link]

Sources

- 1. This compound CAS#: 890099-40-8 [amp.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A powder X-ray diffraction method for detection of polyprenylated benzophenones in plant extracts associated with HPLC for quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Potential Applications of 4-Acetoxy-2'-fluorobenzophenone in Organic Chemistry

Introduction: In the landscape of modern organic synthesis and drug discovery, halogenated and functionalized benzophenone scaffolds are of paramount importance. These structures serve as versatile building blocks for a myriad of complex molecular architectures, offering a unique combination of photochemical properties, metabolic stability, and synthetic handles. This technical guide focuses on 4-Acetoxy-2'-fluorobenzophenone, a specialized derivative whose potential in synthetic and medicinal chemistry is both profound and underexplored. While direct literature on this specific molecule is nascent, its structural motifs allow for a well-grounded exploration of its potential applications.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will provide a scientifically rigorous overview of the synthesis, key chemical attributes, and, most importantly, the prospective synthetic applications of this compound, drawing from established chemistry of analogous compounds. Every proposed application is grounded in proven methodologies, ensuring that this guide serves as a practical and reliable resource for innovation.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's properties and its synthetic accessibility is fundamental to its application.

Core Chemical Attributes

This compound (MW: 258.24 g/mol , MF: C₁₅H₁₁FO₃) is a diaryl ketone featuring two key functional groups that dictate its reactivity and potential utility[1]:

-

The Acetoxy Group: Positioned at the 4-position, this ester serves as a protected phenol. It enhances lipophilicity, which can be advantageous for solubility in organic media and for traversing biological membranes. Crucially, it can be readily hydrolyzed under basic or acidic conditions to reveal a nucleophilic hydroxyl group, opening avenues for further derivatization.

-

The 2'-Fluoro Group: The fluorine atom at the ortho position of the second phenyl ring imparts unique electronic properties. As a highly electronegative atom, it can influence the reactivity of the adjacent carbonyl group and the aromatic ring. In a medicinal chemistry context, fluorine substitution is a well-established strategy to enhance metabolic stability and binding affinity to biological targets[2].

| Property | Value/Description | Source |

| CAS Number | 890099-40-8 | [1] |

| Molecular Formula | C₁₅H₁₁FO₃ | [1] |

| Molecular Weight | 258.24 g/mol | [1] |

| IUPAC Name | [4-(2-fluorobenzoyl)phenyl] acetate | N/A |

| Boiling Point | 402.1±30.0 °C (Predicted) | [1] |